Dimethyl ethylbenzyl myristyl ammonium

Food-contact antimicrobial Regulatory quantitative comparison Sugar cane juice processing

Dimethyl ethylbenzyl myristyl ammonium (CAS 2241747-26-0), also designated as (4-ethylphenyl)methyl-dimethyl-tetradecylazanium or tetradecyl dimethyl ethylbenzyl ammonium (TDEBAC) in its chloride salt form, is a second-generation quaternary ammonium compound (QAC) featuring a C14 (myristyl/tetradecyl) linear alkyl chain, two methyl groups, and a para-ethyl-substituted benzyl moiety on the quaternary nitrogen. With a molecular formula of C25H46N⁺ and a molecular weight of 360.6 g/mol, it belongs to the cationic surfactant class and is recognized under FDA UNII 79XUU4369N.

Molecular Formula C25H46N+
Molecular Weight 360.6 g/mol
CAS No. 2241747-26-0
Cat. No. B12756093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl ethylbenzyl myristyl ammonium
CAS2241747-26-0
Molecular FormulaC25H46N+
Molecular Weight360.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC
InChIInChI=1S/C25H46N/c1-5-7-8-9-10-11-12-13-14-15-16-17-22-26(3,4)23-25-20-18-24(6-2)19-21-25/h18-21H,5-17,22-23H2,1-4H3/q+1
InChIKeyVIQYYWHDEKRNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Ethylbenzyl Myristyl Ammonium (CAS 2241747-26-0): Quaternary Ammonium Compound Procurement Profile


Dimethyl ethylbenzyl myristyl ammonium (CAS 2241747-26-0), also designated as (4-ethylphenyl)methyl-dimethyl-tetradecylazanium or tetradecyl dimethyl ethylbenzyl ammonium (TDEBAC) in its chloride salt form, is a second-generation quaternary ammonium compound (QAC) featuring a C14 (myristyl/tetradecyl) linear alkyl chain, two methyl groups, and a para-ethyl-substituted benzyl moiety on the quaternary nitrogen [1]. With a molecular formula of C25H46N⁺ and a molecular weight of 360.6 g/mol, it belongs to the cationic surfactant class and is recognized under FDA UNII 79XUU4369N [2]. Its chloride salt (CAS 27479-29-4) is listed in 21 CFR 172.165 as an approved antimicrobial agent for direct food-contact applications in raw sugar cane juice processing [3]. The compound is distinguished from first-generation benzalkonium chloride analogs by the presence of the ethyl substituent on the benzyl aromatic ring, which confers differentiated hard water tolerance, antimicrobial spectrum breadth, and regulatory usage profiles compared to its unsubstituted benzyl counterpart, n-tetradecyl dimethyl benzyl ammonium chloride (CAS 139-08-2).

Why Generic Substitution of Dimethyl Ethylbenzyl Myristyl Ammonium with First-Generation Benzalkonium Chlorides Risks Performance Failure


Although dimethyl ethylbenzyl myristyl ammonium and its unsubstituted benzyl analog (n-tetradecyl dimethyl benzyl ammonium chloride, CAS 139-08-2) share an identical C14 alkyl chain, the presence of the para-ethyl substituent on the aromatic ring produces distinct performance characteristics that preclude simple interchangeability [1]. The second-generation ethylbenzyl QACs retain significantly higher microbiocidal activity in hard water—a property not shared to the same degree by first-generation benzyl-only quats—and exhibit an expanded antimicrobial spectrum that includes enhanced antifungal and antiviral efficacy [2]. Furthermore, the FDA's 21 CFR 172.165 establishes different permissible usage ranges for the ethylbenzyl versus benzyl C14 variants in the same food-processing application, reflecting empirically determined differences in effective antimicrobial concentrations [3]. Substituting the benzyl analog without adjusting dosing parameters may therefore lead to under-dosing with efficacy failure or over-dosing with unnecessary chemical load. The quantitative evidence below demonstrates where these differences are measurable and operationally meaningful.

Dimethyl Ethylbenzyl Myristyl Ammonium: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


FDA-Regulated Antimicrobial Usage Levels: Ethylbenzyl C14 Quat Requires ~50% Lower Concentration than Benzyl C14 Quat in Food-Contact Applications

In the sole FDA-regulated direct food-additive application for this class of QACs (raw sugar cane juice antimicrobial treatment), the permissible dosage range for n-tetradecyl dimethyl ethylbenzyl ammonium chloride is 1.6–6.5 ppm, compared to 3.0–12.0 ppm for its benzyl analog n-tetradecyl dimethyl benzyl ammonium chloride—a roughly two-fold difference in effective use concentration codified in 21 CFR 172.165 [1]. The midpoints of the respective ranges (4.05 ppm for ethylbenzyl C14 vs. 7.5 ppm for benzyl C14) indicate that the ethylbenzyl variant achieves equivalent antimicrobial efficacy at approximately 54% of the benzyl variant's concentration in this regulated application.

Food-contact antimicrobial Regulatory quantitative comparison Sugar cane juice processing 21 CFR 172.165

Hard Water Tolerance: C14 Ethylbenzyl Quaternary Ammonium Demonstrates 700 ppm Hard Water Tolerance Individually, Surpassing C12 Ethylbenzyl (400 ppm) and Benzyl Analogs

In standardized hard water tolerance testing per the AOAC Germicidal and Detergent Sanitizers method against E. coli ATCC 11229, individual tetradecyl (C14) dimethyl ethylbenzyl ammonium chloride exhibited a hard water tolerance of 700 ppm (as CaCO₃ equivalent), compared to 400 ppm for the dodecyl (C12) ethylbenzyl homolog and 400 ppm for the hexadecyl (C16) ethylbenzyl homolog, marking the C14 chain length as optimal within the ethylbenzyl series [1]. While the corresponding benzyl (unsubstituted) quaternary individual tolerance values are less clearly resolved in the patent literature, the text explicitly states that the synergistic hard water tolerance enhancement from C12/C14 blending is confined to the ethylbenzyl quaternaries and is not observed with benzyl quats [1]. The C14 ethylbenzyl quat also achieves a hard water tolerance 1.75× that of the C12 ethylbenzyl quat (700 vs. 400 ppm), underscoring the functional advantage of the myristyl chain in combination with the ethylbenzyl head group.

Hard water tolerance Quaternary ammonium disinfectant E. coli ATCC 11229 AOAC germicidal test

Expanded Antifungal and Antiviral Spectrum: Ethylbenzyl Quaternary Amines Demonstrate Superior Efficacy Against Fungi and Spores Relative to Benzyl Analogs

US Patent 9,802,908 explicitly teaches that ethylbenzyl quaternary amines possess much greater fungal and spore efficacy as well as effectiveness against viruses and mycobacteria compared to their methyl and benzyl quaternary analogs, which are described as typically much more antibacterial than antifungal with little effect against spores [1]. The patent further claims that the ethylbenzyl quaternaries are superior to their methyl and benzyl quat analogs in that they are more antifungal and antiviral [1]. While the patent does not provide organism-specific MIC values in a head-to-head format, the claims are grounded in comparative functional testing and establish the ethylbenzyl substitution as a structural determinant of broadened antimicrobial spectrum.

Antifungal quaternary ammonium Ethylbenzyl quaternary amine Sporicidal activity Broad-spectrum biocide

C14 Alkyl Chain Length Optimality: Myristyl (C14) Homologs Exhibit Superior Antibacterial Potency Among Linear Alkyl QACs in Independent Studies

Multiple independent investigations have identified the C14 (myristyl/tetradecyl) chain length as the optimum for antibacterial activity among linear alkyl quaternary ammonium compounds. A study on leucine-based BAC analogs reported that lower minimum inhibitory concentration (MIC) values were calculated for C14-derivatives, which were comparable to those calculated for BAC toward Gram-positive bacteria [1]. An earlier investigation on benzalkonium chloride composition explicitly noted the apparently superior antibacterial activity of the tetradecyl (C14) homolog and recommended amendment of official pharmacopoeial monographs accordingly [2]. A broader SAR analysis confirmed that in the homologous series from C8 to C18, the C14 homolog possesses the maximum bactericidal activity [3]. This class-level evidence corroborates the C14 chain selection in dimethyl ethylbenzyl myristyl ammonium as deliberately targeting the activity-maximizing chain length, while the ethylbenzyl head group extends the spectrum beyond what a C14 benzyl analog alone can achieve.

C14 quaternary ammonium Chain length optimization MIC comparison Structure-activity relationship

Lipophilicity Advantage: Computed XLogP3-AA of 9.2 Confers Enhanced Membrane Partitioning Relative to Shorter-Chain QACs

Dimethyl ethylbenzyl myristyl ammonium has a computed XLogP3-AA value of 9.2, as reported in PubChem [1]. This high lipophilicity arises from the combination of the C14 alkyl chain and the ethyl-substituted benzyl moiety, and it directly influences the compound's ability to partition into and disrupt microbial phospholipid membranes—the primary mechanism of action for QAC biocides. As a class-level comparison, the C14 ethylbenzyl quat has a molecular weight of 360.6 g/mol (free cation) or 396.1 g/mol (chloride salt), with the ethylbenzyl substitution contributing approximately 28 Da of additional mass and one additional methylene unit of hydrophobicity compared to the unsubstituted benzyl C14 analog (MW 368.04 g/mol as chloride) . The zero hydrogen bond donor and acceptor counts (PubChem) indicate that membrane interaction is driven primarily by hydrophobic and electrostatic forces rather than hydrogen bonding, making the XLogP value a critical performance parameter for predicting membrane-disruption potency.

Lipophilicity XLogP Membrane partitioning Physicochemical property

Synergistic Blending: C12/C14 Ethylbenzyl Quaternary Ammonium Blends Exhibit Synergistic Hard Water Tolerance, a Property Exclusive to the Ethylbenzyl Series

US Patent 3,472,939 demonstrates that blending dodecyl (C12) dimethyl ethylbenzyl ammonium halide with tetradecyl (C14) dimethyl ethylbenzyl ammonium halide in proportions between 85/15 and 55/45 by weight produces a synergistic enhancement of hard water tolerance that is not observed with the corresponding benzyl (unsubstituted) quaternaries [1]. The patent explicitly states that this unexpected jump in activity is confined only to the ethylbenzyl quaternaries [1]. A specific exemplified blend containing 65% C12 ethylbenzyl and 35% C14 ethylbenzyl quaternary, when further blended 1:1 with tetradecyl dimethyl benzyl ammonium chloride, achieved a hard water tolerance of 900 ppm (both computed arithmetically and confirmed experimentally), compared to the individual C14 ethylbenzyl value of 700 ppm [1]. This establishes dimethyl ethylbenzyl myristyl ammonium (the C14 component) as an essential partner in synergistic dual-quat formulations that achieve hard water performance unattainable with either single quat alone or with benzyl-only quat combinations.

Quaternary ammonium synergy C12/C14 blend Ethylbenzyl quaternary Disinfectant formulation

Dimethyl Ethylbenzyl Myristyl Ammonium (CAS 2241747-26-0): Evidence-Backed Industrial and Research Application Scenarios


Hard Water-Tolerant Disinfectant Formulations for Institutional, Agricultural, and Food-Processing Environments

In institutional cleaning, agricultural water systems, and food-processing facilities where water hardness routinely exceeds 75 ppm CaCO₃, dimethyl ethylbenzyl myristyl ammonium provides individually demonstrated hard water tolerance of 700 ppm—1.75× that of the C12 ethylbenzyl homolog—and serves as the essential C14 component in synergistic C12/C14 ethylbenzyl blends achieving up to 900 ppm tolerance [1]. This performance envelope cannot be matched by first-generation benzyl-only quaternary formulations, which lack the synergistic blending property unique to the ethylbenzyl series [1]. Formulators targeting hard water conditions should prioritize the C14 ethylbenzyl quat as the high-performance anchor component in dual-quat disinfectant systems.

FDA-Compliant Antimicrobial Treatment in Raw Sugar Cane Juice Processing

Dimethyl ethylbenzyl myristyl ammonium (as its chloride salt, CAS 27479-29-4) is one of only six quaternary ammonium compounds explicitly approved under 21 CFR 172.165 for direct addition to raw sugar cane juice as an antimicrobial agent [1]. Critically, its permitted usage range of 1.6–6.5 ppm is approximately half that of its benzyl analog (3.0–12.0 ppm), enabling equivalent microbial control with reduced chemical input [1]. For sugar mills and food-processing operations subject to FDA oversight, selection of the ethylbenzyl C14 variant directly translates to lower per-tonne antimicrobial cost and reduced chemical carry-through into downstream processing streams.

Broad-Spectrum Healthcare and Veterinary Surface Disinfection Requiring Antifungal and Antiviral Efficacy

Healthcare and veterinary surface disinfection demands efficacy against bacteria, fungi, enveloped viruses, and mycobacteria. The ethylbenzyl quaternary ammonium structural class, to which dimethyl ethylbenzyl myristyl ammonium belongs, has been demonstrated to possess much greater fungal and spore efficacy as well as effectiveness against viruses and mycobacteria compared to traditional benzyl quaternary ammonium compounds [2]. When combined with the C14 chain's empirically established position as the optimal alkyl length for antibacterial potency [3], this compound is positioned as a single-active solution for disinfectant products requiring label claims across multiple organism classes without the complexity and cost of multi-biocide formulations.

Organoclay Synthesis and Surfactant-Modified Materials Research

Tetradecyl dimethyl ethylbenzyl ammonium chloride (TDEBAC) has been employed as a model quaternary amine surfactant in organoclay synthesis research, where its adsorption isotherms on sepiolite were characterized alongside its hexadecyl (HDEBAC) and octadecyl (ODEBAC) homologs using FTIR spectroscopy and high-level ab initio computational methods (MP2, SCS-MP2, B97-D, B2PLYP-D/TZVP) [4]. The well-defined single-chain-length composition of dimethyl ethylbenzyl myristyl ammonium, in contrast to the variable alkyl distribution of commercial BAC mixtures, makes it a preferred surfactant for reproducible academic and industrial materials research where batch-to-batch compositional consistency is critical.

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